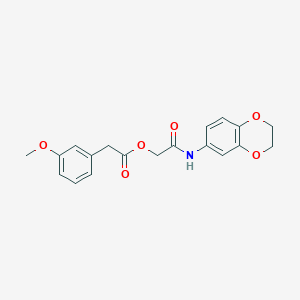

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques

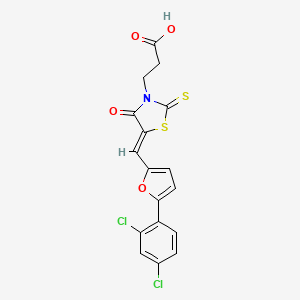

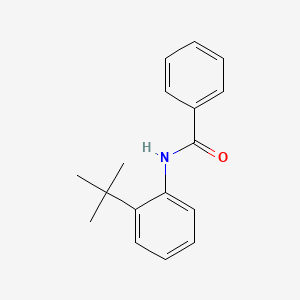

Research has focused on the synthesis of derivatives that exhibit anti-inflammatory activity. One study elaborates on the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, achieved through alkylation of specific precursors with 1-iodobutane or 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone, among others, demonstrating anti-inflammatory properties (Labanauskas et al., 2004).

Biological Activity

Another aspect of research on these compounds involves their potential antiinflammatory properties. Specific carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit were synthesized and compared in potency to Ibuprofen in rat paw edema assays, indicating comparable anti-inflammatory effectiveness (Vazquez et al., 1996).

Environmental and Ecotoxicological Studies

Soil Organisms and Pesticides

Studies have also explored the effects of benzoxazoids and related degradation products on soil organisms. Research indicates that compounds like DIMBOA and its degradation products, structurally related to 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate, exhibit low-risk profiles for soil organisms such as collembola and carabid beetles, suggesting minimal environmental risk (Idinger et al., 2006).

Chemical Reactions and Derivatives

Chemical Reactions

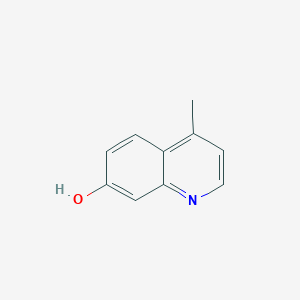

The reactivity of related compounds has been explored, with studies reporting on the synthesis of various derivatives through reactions such as alkylation and ring closure, aiming to generate a diverse library of compounds. These studies provide insights into the versatile chemistry of the benzodioxin moiety (Roman, 2013).

Thermal Decomposition

Investigations into the thermal decomposition of 2,3-dihydro-1,4-benzodioxin and related compounds offer insights into their stability and degradation pathways, relevant for understanding the environmental fate of these chemicals (Schraa et al., 1994).

Antimicrobial Potential

Antibacterial and Antifungal Agents

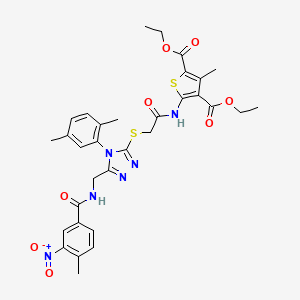

Promising research has been conducted on the synthesis of derivatives with antibacterial and antifungal properties. One study synthesized a series of acetamides that showed potential antibacterial and antifungal activities, highlighting the compound's applicability in developing new therapeutic agents (Abbasi et al., 2020).

properties

IUPAC Name |

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-23-15-4-2-3-13(9-15)10-19(22)26-12-18(21)20-14-5-6-16-17(11-14)25-8-7-24-16/h2-6,9,11H,7-8,10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFHAPMRUUVABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)

![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)

![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)